An In-depth Technical Guide to Azide-PEG12-alcohol for Researchers and Drug Development Professionals
An In-depth Technical Guide to Azide-PEG12-alcohol for Researchers and Drug Development Professionals
Introduction: Azide-PEG12-alcohol is a high-purity, heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and proteomics.[1][2][3] This polyethylene (B3416737) glycol (PEG) derivative is characterized by a terminal azide (B81097) group (N₃) and a terminal hydroxyl group (-OH), separated by a 12-unit PEG spacer.[3] The azide moiety serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the facile and highly specific covalent ligation to alkyne-containing molecules.[1][4][5] The hydroxyl group provides a site for further chemical modification, allowing for the attachment of other functional groups.[3] The hydrophilic PEG chain enhances the aqueous solubility and can reduce the immunogenicity of the resulting bioconjugates.[6][7] This guide provides a comprehensive overview of Azide-PEG12-alcohol, including its chemical properties, key applications, and detailed experimental protocols.
Core Properties and Specifications
Quantitative data for Azide-PEG12-alcohol has been compiled from various commercial suppliers to provide a comprehensive overview of its specifications.
| Property | Value | Citations |
| Molecular Formula | C₂₄H₄₉N₃O₁₂ | [2] |
| Molecular Weight | 571.66 g/mol | [8] |
| CAS Number | 73342-16-2 | [2][8] |
| Appearance | White solid or colorless oil | [8] |
| Purity | Typically ≥95% | [3] |
| Solubility | Soluble in water, DMSO, DMF, and DCM | [2] |
| Storage Conditions | Recommended storage at -20°C for long-term stability | [2] |
Key Applications in Research and Drug Development
The unique bifunctional nature of Azide-PEG12-alcohol makes it a versatile tool in several advanced research and development areas:
-
PROTAC (Proteolysis Targeting Chimera) Synthesis: Azide-PEG12-alcohol is widely used as a linker in the synthesis of PROTACs.[1][4][9] PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome. The PEG linker's length and hydrophilicity are critical for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.
-
Antibody-Drug Conjugate (ADC) Development: In the field of targeted cancer therapy, Azide-PEG12-alcohol can be used to link potent cytotoxic drugs to monoclonal antibodies.[10][11] The azide group allows for the specific attachment of the drug to an alkyne-modified antibody, while the PEG spacer can improve the ADC's pharmacokinetic properties.
-
Peptide and Protein PEGylation: The process of PEGylation, or the covalent attachment of PEG chains to therapeutic proteins and peptides, is a well-established method to enhance their in vivo stability, solubility, and circulation half-life, while reducing their immunogenicity.[6][7][12] Azide-PEG12-alcohol provides a means for site-specific PEGylation through click chemistry.
-
Surface Modification and Functionalization: The azide group can be used to immobilize molecules onto alkyne-functionalized surfaces, such as nanoparticles, quantum dots, and microarrays, for various diagnostic and research applications.
Experimental Protocols
The following are representative protocols for the use of Azide-PEG12-alcohol in bioconjugation. These should be considered as starting points and may require optimization for specific applications.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein-Small Molecule Conjugation
This protocol describes the conjugation of an alkyne-functionalized small molecule to a protein that has been modified to contain an azide group, which could be derived from Azide-PEG12-alcohol.
Materials:
-
Azide-modified protein (in a suitable buffer, e.g., phosphate-buffered saline, pH 7.4)
-
Alkyne-functionalized small molecule (dissolved in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 250 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 500 mM in water, freshly prepared)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Preparation of the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein with the alkyne-functionalized small molecule. A molar excess of the small molecule (e.g., 10-50 equivalents) is typically used.
-
Preparation of the Copper Catalyst: In a separate tube, pre-mix the CuSO₄ and THPTA solutions at a 1:5 molar ratio. Allow this mixture to stand at room temperature for 5-10 minutes.
-
Initiation of the Click Reaction: Add the copper catalyst mixture to the protein-small molecule solution. The final concentration of copper is typically in the range of 0.1-1 mM.
-
Addition of Reducing Agent: To initiate the cycloaddition, add the freshly prepared sodium ascorbate solution to the reaction mixture. The final concentration of sodium ascorbate should be 5-10 times that of the copper.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
Purification: Remove the excess small molecule and copper catalyst by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
Characterization: Analyze the purified protein conjugate by SDS-PAGE, mass spectrometry, or other relevant techniques to confirm successful conjugation.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling
This protocol outlines a copper-free click chemistry approach for labeling cells that have been metabolically engineered to express azide-containing molecules on their surface.
Materials:
-
Cells with surface-expressed azides
-
A cyclooctyne-derivatized fluorescent probe (e.g., DBCO-fluorophore) dissolved in DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Culture and harvest the cells of interest. Wash the cells twice with PBS to remove any residual media components.
-
Labeling Reaction: Resuspend the cells in a suitable buffer or medium. Add the cyclooctyne-derivatized fluorescent probe to the cell suspension. The final concentration of the probe will depend on the specific probe and cell type but is typically in the range of 10-100 µM.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark.
-
Washing: After incubation, wash the cells three times with PBS to remove any unreacted fluorescent probe.
-
Analysis: Resuspend the cells in PBS or an appropriate imaging buffer. The labeled cells can now be visualized by fluorescence microscopy or quantified by flow cytometry.
Visualizations of Key Processes
The following diagrams illustrate the chemical reactions and experimental workflows involving Azide-PEG12-alcohol.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using Azide-PEG12-Alcohol.
Caption: A generalized workflow for the synthesis of a PROTAC using Azide-PEG12-Alcohol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Azide-PEG12-alcohol, 73342-16-2 | BroadPharm [broadpharm.com]
- 3. Azide-PEG12-alcohol, CAS 73342-16-2 | AxisPharm [axispharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. broadpharm.com [broadpharm.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. Azido-PEG12-alcohol - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. targetmol.cn [targetmol.cn]
- 11. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
